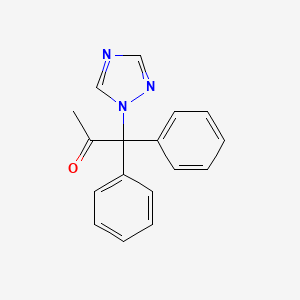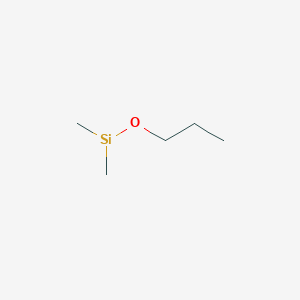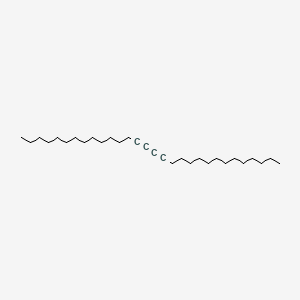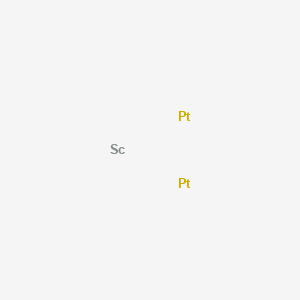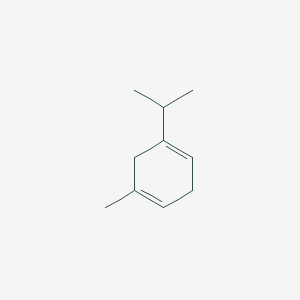
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the cyclization of myrcene in the presence of a catalyst . The reaction typically requires elevated temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources such as eucalyptus oil, where it is present in significant quantities . The extraction process involves steam distillation followed by purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-menthane-1,4-diol .
Reduction: Reduction reactions can convert it into p-menthane .
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Electrophiles: Halogens (e.g., Br2) or other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: p-menthane-1,4-diol.
Reduction: p-menthane.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene involves its interaction with biological membranes and enzymes . The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with various enzymes, inhibiting their activity and contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene .
- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene .
- ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene .
Comparison: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties . Compared to similar compounds, it has a more pronounced antimicrobial activity and a unique aroma profile, making it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
64933-84-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-methyl-5-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
OQZAWYCAKRWPCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC=C(C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)

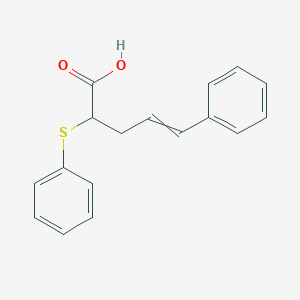

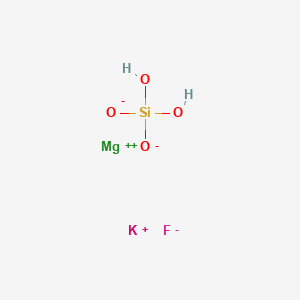
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
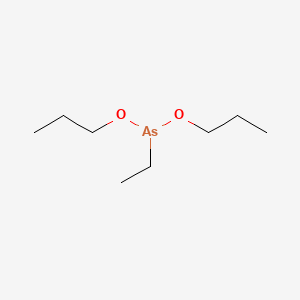
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

